Pethidine(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

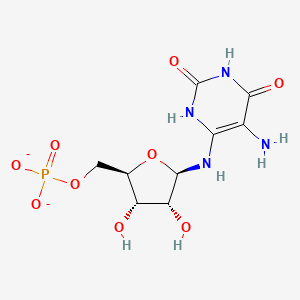

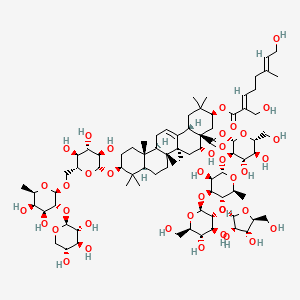

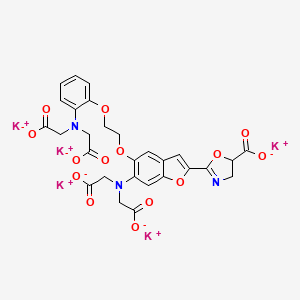

Pethidine(1+) is an ammonium ion derivative that is the conjugate acid of pethidine, obtained from the protonation of the piperidine moiety. It is the major microspecies at pH 7.3. It is a conjugate acid of a pethidine.

Wissenschaftliche Forschungsanwendungen

Clinical Application and Management

- Pethidine hydrochloride injection is frequently used in clinical settings such as hospitals for managing acute pain. It is often prescribed for cancer patients to improve their quality of life (Ji Xunlia, 2013).

Use in Epidural Analgesia

- Pethidine is effective as an epidural opioid for acute pain management. It is particularly used in obstetric anaesthesia. Its intermediate lipid solubility may offer advantages over other epidural opioids, although its use is limited to short durations due to the accumulation of norpethidine (N. Wd, 1998).

Application in Hypothermia Treatment for Stroke

- Pethidine does not affect the neuroprotective efficacy of hypothermia in experimental stroke treatment. In a study, pethidine was used to control shivering in humans undergoing hypothermia treatment, and it was found that pethidine had no significant impact on the effects of hypothermia (E. Sena et al., 2013).

Intrathecal Use

- Pethidine is unique among opioids for having clinically significant local anaesthetic activity. It is the only opioid that is effective as the sole agent for spinal anaesthesia, and it is also used in lower doses as an analgesic for labor pain (W. N. Ngan Kee, 1998).

Pharmacokinetics

- Understanding the pharmacokinetics of Pethidine is important for its clinical use, especially in patients with liver disease or in the elderly where plasma concentrations may need monitoring (L. Mather, P. Meffin, 1978).

Pethidine in Obstetric Anaesthesia

- Pethidine is used in obstetric anaesthesia, such as for elective caesarean sections. Its unique properties, including local anaesthetic activity, allow it to be used as the sole agent for spinal anaesthesia in specific cases (R. M. Vassiliadis, P. Taylor, 2013).

Toxic Impurity Detection

- A study focused on detecting a toxic impurity, N-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), in Pethidine using various analytical techniques. This impurity's detection is crucial due to its toxicity (M. Quaglia et al., 2003).

Comparative Studies

- Comparative studies have been conducted to evaluate Pethidine against other opioids for labor analgesia, assessing efficacy and adverse effects (M. Wee et al., 2014).

Intra-Articular Use

- Pethidine's potential for intra-articular use in knee joint surgery has been explored. Different doses of Pethidine were compared with standard local anaesthetics in a controlled study (A. Söderlund et al., 1999).

Systematic Review of Parenteral Opioids

- A systematic review of parenteral opioids, including Pethidine, for labor pain relief highlighted the need for more research on the relative effectiveness and side effects of different opioids (L. Bricker, T. Lavender, 2002).

Eigenschaften

Produktname |

Pethidine(1+) |

|---|---|

Molekularformel |

C15H22NO2+ |

Molekulargewicht |

248.34 g/mol |

IUPAC-Name |

ethyl 1-methyl-4-phenylpiperidin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/p+1 |

InChI-Schlüssel |

XADCESSVHJOZHK-UHFFFAOYSA-O |

SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)